2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide
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Overview
Description
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide is a heterocyclic compound that features a piperidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide typically involves the reaction of 2-methylpyridine with piperidine derivatives. The process often includes the use of coupling agents and catalysts to facilitate the formation of the desired product. For instance, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions to maximize yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ether linkage in the compound might be susceptible to oxidation under harsh conditions.
Acylation: The secondary amine in the piperidine ring can react with acyl chlorides or anhydrides to form amides.
Alkylation: The amine group can also undergo alkylation reactions with alkylating agents.
Common Reagents and Conditions
Common reagents for these reactions include acyl chlorides for acylation, alkyl halides for alkylation, and oxidizing agents such as potassium permanganate for oxidation.
Major Products
The major products formed from these reactions include amides from acylation, alkylated amines from alkylation, and oxidized derivatives from oxidation.
Scientific Research Applications
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine and pyridine moieties can interact with active sites, potentially inhibiting or activating biological pathways . The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one: This compound has a similar structure but includes an azepane ring instead of an acetamide group.
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound features a piperidine ring and is used in similar research contexts.
Uniqueness
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide is unique due to its specific combination of a piperidine ring and a pyridine moiety, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-7-13(4-5-16-11)19-10-12-3-2-6-17(8-12)9-14(15)18/h4-5,7,12H,2-3,6,8-10H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUYFKZMYVDMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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